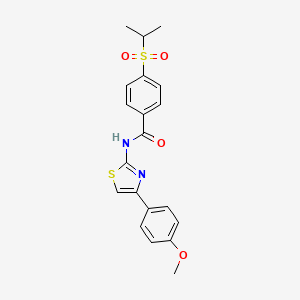![molecular formula C19H26N2O4 B3300142 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 900006-82-8](/img/structure/B3300142.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide
説明
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide, commonly known as DDAO, is a synthetic compound that has been gaining attention in the scientific community for its potential use in various research applications. DDAO is a member of the spirocyclic oxalamide family and is known for its unique structure and properties.
作用機序
DDAO works by binding to metal ions or nitric oxide in biological systems, which causes a change in its fluorescence properties. This change in fluorescence can be detected and used to measure the concentration of metal ions or nitric oxide in a sample. DDAO can also be used to study protein-protein interactions and enzyme activity by monitoring changes in fluorescence.
Biochemical and Physiological Effects:
DDAO has been found to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. This makes it an ideal tool for studying biological processes without causing any harm to the system being studied.
実験室実験の利点と制限
One of the main advantages of using DDAO in lab experiments is its high sensitivity and selectivity for metal ions and nitric oxide. It can detect these molecules at very low concentrations, making it a valuable tool for studying biological processes. Additionally, DDAO is non-toxic and does not interfere with the normal functioning of cells or tissues, making it a safe tool for use in lab experiments.
One of the limitations of using DDAO is its cost. It is a relatively expensive compound, which can limit its use in certain research applications. Additionally, the synthesis method of DDAO is complex and requires a high level of expertise and precision, which can also limit its use.
将来の方向性
There are several future directions for the use of DDAO in scientific research. One potential application is in the development of new diagnostic tools for detecting metal ions and nitric oxide in biological systems. DDAO could also be used in the development of new drugs that target metal ions or nitric oxide. Additionally, DDAO could be used to study other biological processes, such as protein folding and aggregation.
In conclusion, DDAO is a synthetic compound that has a unique structure and properties that make it a valuable tool for scientific research. Its high sensitivity and selectivity for metal ions and nitric oxide, combined with its non-toxic nature, make it an ideal tool for studying biological processes. While there are limitations to its use, the future directions for the use of DDAO in scientific research are promising.
科学的研究の応用
DDAO has been found to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. DDAO has also been used as a fluorescent probe for the detection of nitric oxide, a signaling molecule that plays a key role in various physiological processes. Additionally, DDAO has been used as a tool for studying protein-protein interactions and enzyme activity.
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-6-7-16(14(2)10-13)21-18(23)17(22)20-11-15-12-24-19(25-15)8-4-3-5-9-19/h6-7,10,15H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSABIKVPTBSRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(dimethylamino)methyl]benzoate](/img/structure/B3300066.png)
![4-methyl-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300075.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3300087.png)


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B3300107.png)
![1-(4-bromophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3300114.png)
![1-(4-bromophenyl)-N-(2,6-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3300120.png)
![N-(3-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3300129.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3300130.png)
![3-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3300150.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3300168.png)